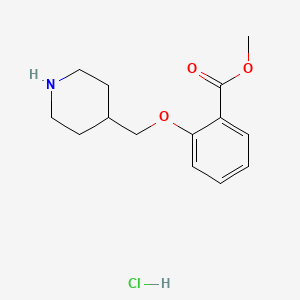

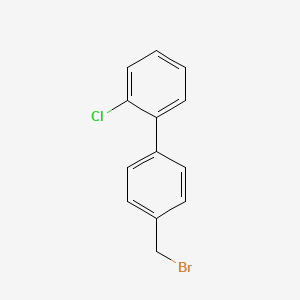

![molecular formula C6H6N4 B1322835 咪唑并[1,2-A]嘧啶-7-胺 CAS No. 462651-80-5](/img/structure/B1322835.png)

咪唑并[1,2-A]嘧啶-7-胺

概述

描述

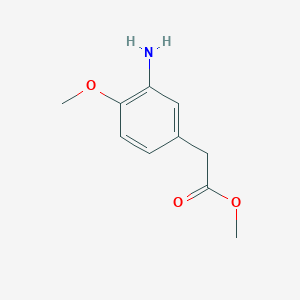

Imidazo[1,2-A]pyrimidin-7-amine is a chemical compound with the CAS Number: 462651-80-5 and a molecular weight of 134.14 . It is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .

Synthesis Analysis

Imidazo[1,2-A]pyrimidin-7-amine has been synthesized through various chemosynthetic methodologies including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis . A new synthetic strategy for the preparation of imidazo[1,2-A]pyrimidin-7-amine has been reported, which is based on the electrocyclization reaction of imino pyridinium salts upon treatment with a strong base .Molecular Structure Analysis

The molecular structure of Imidazo[1,2-A]pyrimidin-7-amine is characterized by a fused bicyclic 5,6 heterocycle . The structure has been functionalized at 3-positions to construct this privileged scaffold for further use in the development of new chemosynthetic strategies and drug development .Chemical Reactions Analysis

Imidazo[1,2-A]pyrimidin-7-amine has been functionalized through different chemosynthetic methodologies including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . It has also been functionalized via radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis

Imidazo[1,2-A]pyrimidin-7-amine has a molecular weight of 134.14 . More detailed physical and chemical properties were not found in the search results.科学研究应用

Pharmaceutical Applications

Imidazo[1,2-A]pyrimidin-7-amine derivatives have been widely studied for their potential in pharmaceuticals. They are commonly used as antibacterial, antiviral, anti-inflammatory, and antitumor drugs due to their heterocyclic groups such as imidazole and pyrimidine . These compounds are also explored as potential corrosion inhibitors to protect steel from environmental corrosion, which is crucial in pharmaceutical manufacturing environments .

Materials Science

In the field of materials science, these derivatives show promise in the development of new materials with specific properties suitable for technological applications. They have been reported to contribute to innovations in optoelectronic devices and sensors .

Cancer Research

Imidazo[1,2-A]pyrimidin-7-amine compounds have been identified as potential anti-cancer drugs . Their ability to interfere with cancer cell growth and proliferation makes them valuable in the search for new cancer therapies .

Imaging and Microscopy

These compounds have applications in imaging and microscopy as emitters for confocal microscopy . This allows for enhanced imaging techniques that can be used in various scientific research fields .

Antimicrobial Research

The antimicrobial properties of Imidazo[1,2-A]pyrimidin-7-amine make it a candidate for developing new antimicrobial agents that can be used to treat infections caused by bacteria and viruses .

Antiviral Research

Given the ongoing need for effective antiviral drugs, research into Imidazo[1,2-A]pyrimidin-7-amine derivatives has shown potential in creating compounds that can combat viral infections .

Anti-Tuberculosis (TB) Activity

Recent developments have highlighted the efficacy of Imidazo[1,2-A]pyrimidin-7-amine analogues against tuberculosis (TB), including drug-resistant strains. These compounds show significant in vitro anti-TB activity against replicating and non-replicating strains of TB .

Synthesis of Novel Compounds

The chemical structure of Imidazo[1,2-A]pyrimidin-7-amine allows for its use in multicomponent reactions to synthesize novel compounds with potential biological activity. This is particularly useful in creating new molecules for further pharmacological study .

作用机制

Target of Action

Imidazo[1,2-A]pyrimidin-7-amine has been identified as a potent inhibitor of the KRAS G12C mutation . This mutation is commonly found in various types of cancers and has been a challenging target for anticancer therapies .

Mode of Action

The compound interacts with its target through a covalent bond , thereby inhibiting the function of the KRAS G12C mutation . This interaction results in the disruption of the signaling pathways that are essential for the survival and proliferation of cancer cells .

Biochemical Pathways

The inhibition of the KRAS G12C mutation affects several downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways . These pathways play crucial roles in cell proliferation, survival, and differentiation. Therefore, the inhibition of these pathways can lead to the death of cancer cells .

Pharmacokinetics

Covalent inhibitors often exhibit prolonged target engagement and reduced systemic clearance, which can enhance bioavailability .

Result of Action

The inhibition of the KRAS G12C mutation by Imidazo[1,2-A]pyrimidin-7-amine leads to the disruption of essential signaling pathways in cancer cells . This disruption can result in the death of these cells, thereby exerting an anticancer effect .

Action Environment

The action, efficacy, and stability of Imidazo[1,2-A]pyrimidin-7-amine can be influenced by various environmental factors.

安全和危害

Imidazo[1,2-A]pyrimidin-7-amine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

Imidazo[1,2-A]pyrimidin-7-amine and its analogues have wide-ranging applications in medicinal chemistry . They have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

属性

IUPAC Name |

imidazo[1,2-a]pyrimidin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-5-1-3-10-4-2-8-6(10)9-5/h1-4H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJQXJHNUIWISM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629492 | |

| Record name | Imidazo[1,2-a]pyrimidin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

462651-80-5 | |

| Record name | Imidazo[1,2-a]pyrimidin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of developing PET tracers targeting tau aggregates in Alzheimer's Disease?

A1: Alzheimer's disease is characterized by the presence of both tau neurofibrillary tangles and beta-amyloid (Aβ) plaques in the brain. While both contribute to the disease pathology, recent research suggests that tau aggregates may correlate more closely with disease progression. [] Therefore, having a PET tracer that specifically binds to tau aggregates would allow researchers and clinicians to:

Q2: How do the imidazo[1,2-a]pyrimidin-7-amine derivatives described in the paper interact with their target?

A2: The paper focuses on the identification of novel PET tracers rather than an in-depth analysis of their binding mechanisms. The research shows that the three novel imidazo[1,2-a]pyrimidin-7-amine derivatives (specifically, 2-(4-[11C]methoxyphenyl)imidazo[1,2-a]pyridin-7-amine ([11C]RO6924963), N-[11C]methyl-2-(3-methylphenyl)imidazo[1,2-a]pyrimidin-7-amine ([11C]RO6931643), and [18F]2-(6-fluoropyridin-3-yl)pyrrolo[2,3-b:4,5-c']dipyridine ([18F]RO6958948)) exhibit high affinity for tau neurofibrillary tangles. [] This suggests that these compounds likely bind to specific sites on the aggregated tau protein. Further research is needed to elucidate the exact binding sites and the molecular interactions involved.

Q3: What are the advantages of the identified imidazo[1,2-a]pyrimidin-7-amine derivatives as potential PET tracers?

A3: The study highlights several promising characteristics of the identified compounds:

- High affinity for tau neurofibrillary tangles: This ensures specific binding and reduces off-target interactions. []

- Excellent selectivity against Aβ plaques: This allows for specific imaging of tau pathology and distinguishes it from Aβ. []

- Appropriate pharmacokinetic and metabolic properties: The compounds exhibit favorable distribution, metabolism, and clearance profiles in mice and non-human primates. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

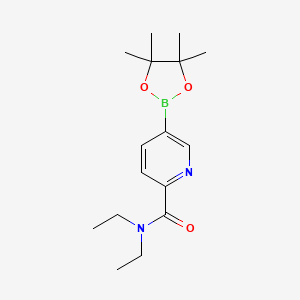

![Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1322755.png)

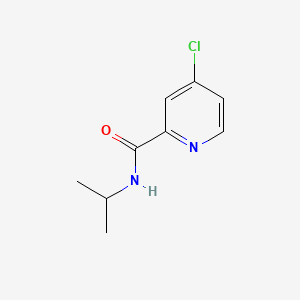

![3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride](/img/structure/B1322758.png)

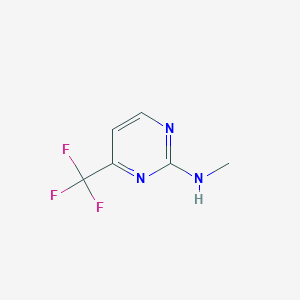

![2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B1322759.png)

![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B1322774.png)

![4-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1322781.png)